molecular formula C18H12ClN3O B2641535 7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine CAS No. 1241709-22-7

7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine

Cat. No.: B2641535
CAS No.: 1241709-22-7
M. Wt: 321.76
InChI Key: LOCJSLQTDVEZMF-UHFFFAOYSA-N
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Description

“7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine” is a chemical compound with the molecular formula C18H12ClN3O. Its average mass is 321.760 Da and its monoisotopic mass is 321.066895 Da .


Synthesis Analysis

The synthesis of 1,3-oxazolo[4,5-d]pyrimidines, which includes “this compound”, involves several steps. The general method for the synthesis of 1,3-oxazolo[4,5-d]pyrimidin-7(6H)-ones involves the reaction of 1,3-oxazol-5(4H)-one with amidine hydrochloride in the presence of triethylamine . This mixture is stirred at room temperature for 72 hours, after which the precipitate formed is filtered off, washed with water, dried, dissolved in pyridine, and refluxed for 10 hours .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of 1,3-oxazol-5(4H)-one with amidine hydrochloride in the presence of triethylamine . This reaction forms a precipitate which is then treated with water, filtered off, dried, and recrystallized from DMF .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are determined by its molecular structure. It has a molecular formula of C18H12ClN3O, an average mass of 321.760 Da, and a monoisotopic mass of 321.066895 Da .

Scientific Research Applications

1. Synthesis and Characterization

7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine and its isomers have been explored for their synthesis and characterization. Studies have delved into their spectroscopic characterization, laying a foundation for understanding their chemical properties and potential applications in various scientific domains (Biagi et al., 2003).

2. Reactions and Derivative Formation

Research has been conducted on the reactions and formation of derivatives from compounds similar to this compound. These studies explore the halogen-metal exchange reactions and the formation of substituted compounds through various chemical processes, highlighting the versatility and reactivity of these compounds (Tanji et al., 1991).

3. Potential Biological Activity

Investigations have also been made into the potential biological activities of derivatives of this compound. This includes exploring their use as anticonvulsant agents, signifying their potential therapeutic applications (Divate & Dhongade-Desai, 2014).

Future Directions

Pyrimidine derivatives, including “7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine”, have been studied for their anticancer activity . These studies could pave the way for the development of more potent and efficacious anticancer drugs with a pyrimidine scaffold .

Properties

IUPAC Name

7-chloro-5-(4-methylphenyl)-2-phenyl-[1,3]oxazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O/c1-11-7-9-12(10-8-11)16-20-15(19)14-17(21-16)22-18(23-14)13-5-3-2-4-6-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCJSLQTDVEZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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